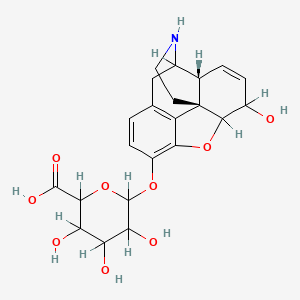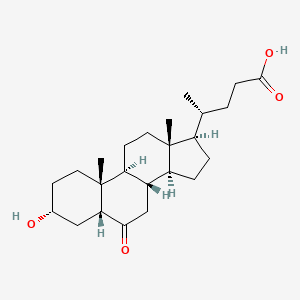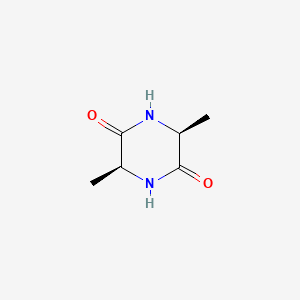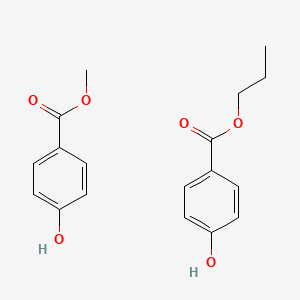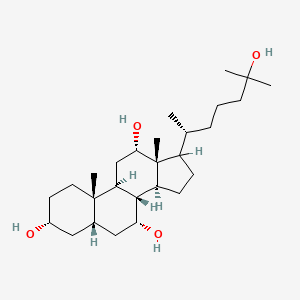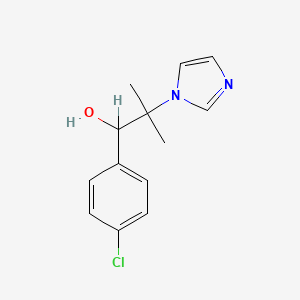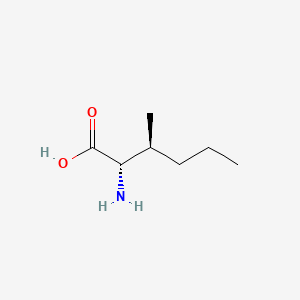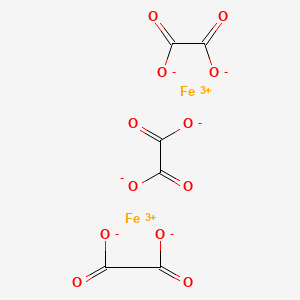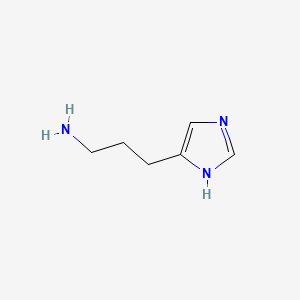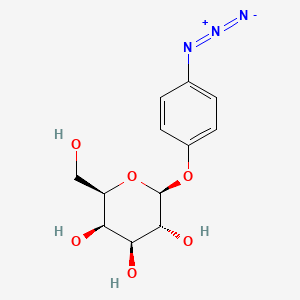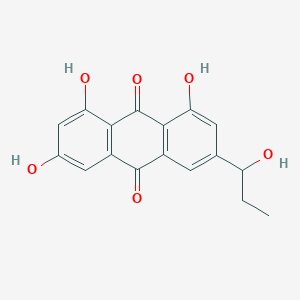
Anthraquinone, 1,3,8-trihydroxy-6-(1-hydroxypropyl)-, (S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anthraquinone, 1,3,8-trihydroxy-6-(1-hydroxypropyl)-, (S)- is a natural product found in Anneissia bennetti, Ptilometra australis, and Dichrometra palmata with data available.
Wissenschaftliche Forschungsanwendungen
Marine-Derived Anthraquinones
Marine organisms like starfish and echinoderms have been studied for their content of anthraquinones, including variants similar to 1,3,8-trihydroxy-6-(1-hydroxypropyl)-anthraquinone. These compounds are explored for their potential biological activities, such as anticancer properties, and are valuable in the search for new bioactive metabolites in marine life (Utkina, 2009); (Wright et al., 2009).
Fungal Sources and Cytotoxic Activities
Anthraquinones are also isolated from fungal sources, such as endophytic Talaromyces sp., and investigated for their cytotoxic activities against cancer cell lines, suggesting a potential avenue for developing new anticancer agents (Xie et al., 2016).
Potential Antiosteoporotic Activity
Specific anthraquinones derived from plants like Morinda officinalis have shown antiosteoporotic activities by affecting osteoblasts and osteoclasts, indicating a possible role in the treatment of osteoporosis (Wu et al., 2009).
Broad Biological Activities
Emodin, a specific anthraquinone, has been found in various plants, fungi, and lichens and possesses a wide range of biological activities. Its potential therapeutic roles in treating inflammatory diseases, cancers, and microbial infections are under investigation, demonstrating the broad applicability of anthraquinones in pharmacology (Stompor-Gorący, 2021).
Antidiabetic Effects
Anthraquinone derivatives like emodin have shown promising results in the treatment of diabetes, enhancing glucose tolerance and insulin sensitivity. This indicates a potential role in managing metabolic diseases (Martorell et al., 2021).
Wound Healing Properties
Emodin has also been studied for its potential in enhancing cutaneous wound healing in animal models, indicating its applicability in dermatology and tissue repair (Tang et al., 2007).
Eigenschaften
Produktname |
Anthraquinone, 1,3,8-trihydroxy-6-(1-hydroxypropyl)-, (S)- |
|---|---|
Molekularformel |
C17H14O6 |
Molekulargewicht |
314.29 g/mol |
IUPAC-Name |
1,3,8-trihydroxy-6-(1-hydroxypropyl)anthracene-9,10-dione |
InChI |
InChI=1S/C17H14O6/c1-2-11(19)7-3-9-14(12(20)4-7)17(23)15-10(16(9)22)5-8(18)6-13(15)21/h3-6,11,18-21H,2H2,1H3 |
InChI-Schlüssel |
FFCVGPRCQWKWLA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)O)O |
Synonyme |
rhodoptilometrin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



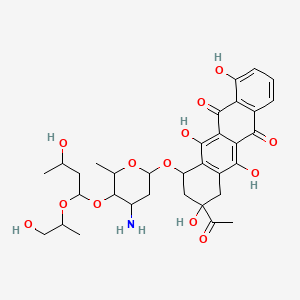
![5h-Phenanthro[4,5-bcd]pyran-5-one](/img/structure/B1209990.png)

